Lifarizine methanesulfonate is derived from lifarizine, a compound that has been studied for its neuroprotective properties. It belongs to the class of methanesulfonates, which are often used in pharmaceuticals to enhance solubility and bioavailability. The chemical structure of lifarizine methanesulfonate allows it to interact effectively with biological targets, making it a candidate for further research in medicinal chemistry.
The synthesis of lifarizine methanesulfonate involves several steps that typically include the formation of the core structure followed by functionalization. The methods employed for synthesizing this compound may vary, but they generally utilize established organic synthesis techniques.
Lifarizine methanesulfonate has a complex molecular structure characterized by multiple rings and functional groups that contribute to its pharmacological properties.
The structural configuration includes a pyrazolo-thiazole moiety, which is significant for its interaction with biological targets.
Lifarizine methanesulfonate undergoes various chemical reactions that are essential for its functionality and reactivity.
These reactions are typically facilitated by strong reagents and catalysts tailored to achieve specific outcomes in synthetic pathways.
The mechanism of action of lifarizine methanesulfonate primarily revolves around its role as a calcium channel blocker.
By inhibiting calcium channels, lifarizine methanesulfonate reduces calcium ion influx into cells, leading to:
This action is critical in managing conditions such as hypertension and certain neurological disorders.
Lifarizine methanesulfonate exhibits several physical and chemical properties that are relevant to its application in pharmaceuticals.
These properties are essential when considering the formulation of lifarizine methanesulfonate into dosage forms for clinical use.
Lifarizine methanesulfonate has several scientific uses primarily related to its pharmacological properties:
These applications highlight the compound's versatility and importance in both therapeutic and research settings.
Lifarizine methanesulfonate is defined by the molecular formula C₃₀H₃₆N₄O₃S, indicating a complex organic structure incorporating a methanesulfonate (CH₃SO₃⁻) counterion. The core structure features:
Table 1: Key Structural Parameters | Parameter | Value | Analytical Method |
---|---|---|---|
Molecular Weight | 532.70 g/mol | Mass Spectrometry | |
logP (Octanol-Water) | 5.2 ± 0.3 | Shake-Flask Method | |
pKa (Piperazine N) | 8.9 | Potentiometric Titration | |
Chiral Centers | 2 (C3, C11) | X-ray Crystallography |
The methanesulfonate salt significantly modifies the base compound’s properties:
Table 2: Stability Profile Across pH | pH | Half-life (t₁/₂) | Primary Degradation Pathway |
---|---|---|---|
3.0 | 14 days | Ester hydrolysis | |
7.4 | >180 days | Oxidation | |
9.0 | 3 days | Nucleophilic displacement |
Synthesis proceeds via a three-step sequence:1. Lifarizine Free Base Synthesis:- Coupling of 4,4′-difluorobenzhydrol with (R,R)-2,11-diaza[3.3]paracyclophane under Mitsunobu conditions.- Chiral resolution via diastereomeric salt crystallization (yield: 68%) [10].2. Salt Formation:- React lifarizine base with methanesulfonic acid (1:1 molar ratio) in ethanol at 60°C.- Anion exchange monitored by pH (endpoint pH 5.5–6.0) to prevent disalt formation [4] [7].3. Crystallization:- Slow cooling from 60°C to 4°C in ethyl acetate yields needle-like crystals (purity >99.5% by HPLC).- Critical process parameters: Cooling rate (0.5°C/min) and solvent/antisolvent ratio (ethyl acetate/heptane 3:1) [4].
The methanesulfonate salt profoundly enhances pharmacokinetic behavior:
Table 3: Pharmacokinetic Comparison (Base vs. Salt) | Parameter | Lifarizine Base | Lifarizine Methanesulfonate |
---|---|---|---|
Aqueous Solubility | 0.3 mg/mL | 12.3 mg/mL | |
Cmax (oral dose) | 78 ng/mL | 210 ng/mL | |
AUC₀–24 | 540 ng·h/mL | 980 ng·h/mL | |
Plasma Protein Binding | 98% | 95–98% | |
Apparent Half-life | 18 hours | 17 hours |
Table 4: Compounds Mentioned in Article | Compound Name | Role |
|-------------------------------|------------------------------------------|| Lifarizine Methanesulfonate | Primary subject compound || Methanesulfonic Acid | Salt-forming reagent || Lifarizine (Free Base) | Synthetic precursor || (R,R)-2,11-Diaza[3.3]paracyclophane | Chiral intermediate || 4,4′-Difluorobenzhydrol | Synthetic intermediate |
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9